2-Octyl cyanoacrylate

Catalog No.
S525677
CAS No.
133978-15-1
M.F
C12H19NO2
M. Wt
209.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octyl cyanoacrylate

CAS Number

133978-15-1

Product Name

2-Octyl cyanoacrylate

IUPAC Name

octan-2-yl 2-cyanoprop-2-enoate

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c1-4-5-6-7-8-11(3)15-12(14)10(2)9-13/h11H,2,4-8H2,1,3H3

InChI Key

CQVWXNBVRLKXPE-UHFFFAOYSA-N

SMILES

CCCCCCC(C)OC(=O)C(=C)C#N

Solubility

Soluble in DMSO

Synonyms

2-octyl cyanoacrylate, 2-octylcyanoacrylate, 2-propenoic acid, 2-cyano-, octyl ester, Dermabond, n-octyl-cyanoacrylate, ocrilate, ocrylate, octyl 2-cyanoacrylate, octyl cyanoacrylate

Canonical SMILES

CCCCCCC(C)OC(=O)C(=C)C#N

Description

The exact mass of the compound 2-Octyl cyanoacrylate is 209.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Equipment and Supplies - Surgical Equipment - Surgical Fixation Devices - Tissue Adhesives - Cyanoacrylates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Improved Wound Closure Techniques

One of the most active areas of research for OCA involves optimizing its use in wound closure. Studies have compared its efficacy to traditional sutures, finding it reduces surgical time and potentially pain for patients PubMed Central: . Research is also ongoing to determine its effectiveness in combination with sutures for deeper wounds and its long-term impact on wound healing Lipincott Journals: .

Antimicrobial Properties

Recent research suggests OCA might possess antimicrobial properties. Studies have investigated its effectiveness against various bacteria, with some promising results Lipincott Journals: . This raises the possibility of OCA not only closing wounds but also potentially reducing the risk of infection, an exciting avenue for further exploration.

Drug Delivery Systems

The controlled release properties of OCA are being explored for potential use in drug delivery systems. Researchers are investigating its ability to encapsulate and slowly release medications, potentially improving treatment efficacy and reducing side effects National Institutes of Health website: .

2-Octyl cyanoacrylate is a cyanoacrylate ester, primarily recognized for its use as a wound closure adhesive under the brand name Dermabond. This compound is characterized by its longer carbon chain compared to other cyanoacrylates, which contributes to its unique properties. Approved by the Food and Drug Administration in 1998, it serves as an effective alternative to traditional sutures and adhesive strips for closing skin lacerations and incisions .

OCA's adhesive property is the foundation of its mechanism in wound closure. Upon application, it polymerizes, forming a strong bond that approximates the wound edges and facilitates healing []. Additional research suggests it might also provide a barrier against certain bacteria [].

OCA can cause skin irritation and bonds skin rapidly. It is crucial to handle it with care and avoid eye contact []. Research into its long-term health effects is ongoing.

The primary reaction of 2-octyl cyanoacrylate involves rapid anionic polymerization when exposed to moisture or weak bases. This process initiates when water interacts with the cyanoacrylate monomer, leading to the formation of an anion that catalyzes further polymerization. The reaction is exothermic, resulting in the formation of long polymer chains that effectively bond surfaces together .

The general reaction can be summarized as follows:

  • Initiation: Water or hydroxide ions attack the electrophilic carbon in the cyanoacrylate, forming an anion.
  • Propagation: The anion attacks another cyanoacrylate molecule, leading to a chain reaction that produces a polymer .

2-Octyl cyanoacrylate exhibits notable biological activity, particularly its antimicrobial properties. It has shown effectiveness against various gram-positive and non-pseudomonas gram-negative bacteria. The mechanism behind this activity is believed to involve destabilization of bacterial cell capsules due to electrostatic interactions between the adhesive and the bacteria .

The synthesis of 2-octyl cyanoacrylate typically involves the reaction of formaldehyde with alkyl cyanoacetate. This process yields a prepolymer that can be depolymerized through heating to obtain the liquid monomer form. Variations in the alkoxycarbonyl group allow for the production of different chain lengths and properties .

General Synthesis Steps:

  • Formation of Prepolymer: React formaldehyde with alkyl cyanoacetate.
  • Depolymerization: Heat the prepolymer to obtain liquid monomer.
  • Modification: Alter alkoxycarbonyl groups to achieve desired properties.

2-Octyl cyanoacrylate has a wide range of applications in medical settings, including:

  • Wound Closure: Used for superficial skin lacerations and incisions.
  • Surgical Procedures: Employed in pediatric surgeries such as circumcisions and cleft lip repairs.
  • Barrier Protection: Acts as a barrier against microbial infections during surgical procedures .

Additionally, its flexibility and strength make it suitable for use in areas under tension, such as facial incisions.

Several compounds are structurally similar to 2-octyl cyanoacrylate, including:

  • Ethyl Cyanoacrylate: Commonly used as a fast-acting adhesive but has higher tissue toxicity.
  • Butyl Cyanoacrylate: Offers stronger adhesion but lacks flexibility compared to 2-octyl cyanoacrylate.
  • Octyl Cyanoacrylate: A shorter-chain derivative that is more reactive and less stable than 2-octyl cyanoacrylate.

Comparison Table

CompoundAdhesion StrengthFlexibilityTissue ToxicityApproval Year
2-Octyl CyanoacrylateHighHighLow1998
Ethyl CyanoacrylateModerateModerateHighEarly 1960s
Butyl CyanoacrylateHighLowModerateEarly 1960s
Octyl CyanoacrylateModerateLowModerateEarly 1990s

This comparison highlights the unique balance of strength, flexibility, and reduced toxicity that 2-octyl cyanoacrylate offers in medical applications compared to its counterparts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

209.141578849 g/mol

Monoisotopic Mass

209.141578849 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L23GHX71SK

Related CAS

152965-95-2

MeSH Pharmacological Classification

Tissue Adhesives

Other CAS

133978-15-1

Wikipedia

2-Octyl_cyanoacrylate
6-Methoxymellein

General Manufacturing Information

2-Propenoic acid, 2-cyano-, 1-methylheptyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
1: Knackstedt RW, Dixon JA, O'Neill PJ, Herrera FA. Rash with DERMABOND PRINEO Skin Closure System Use in Bilateral Reduction Mammoplasty: A Case Series. Case Rep Med. 2015;2015:642595. doi: 10.1155/2015/642595. Epub 2015 Apr 1. PubMed PMID: 25922607; PubMed Central PMCID: PMC4397495.
2: Rushbrook JL, White G, Kidger L, Marsh P, Taggart TF. The antibacterial effect of 2-octyl cyanoacrylate (Dermabond®) skin adhesive. J Infect Prev. 2014 Nov;15(6):236-239. doi: 10.1177/1757177414551562. Epub 2014 Nov 30. Review. PubMed PMID: 28989390; PubMed Central PMCID: PMC5074105.
3: Siddiqui DS, Lacuna EM, Chen HY, Chauhan SP. Skin closure of pfannenstiel incision with dermabond, staples, or suture during cesarean delivery: experience of a single attending. Am J Perinatol. 2013 Mar;30(3):219-24. doi: 10.1055/s-0032-1323583. Epub 2012 Aug 8. PubMed PMID: 22875661.
4: Saito Y, Kubota K, Okada A, Deguchi T, Kuroda J, Nitori N, Kadomura T, Yoshida M, Kitajima M. Introduction of 2-octyl cyanoacrylate (Dermabond(®)) for incisional hernia mesh repair. Surg Today. 2016 Jan;46(1):123-128. Epub 2015 Apr 10. PubMed PMID: 25860590.
5: Ricci JA, Parekh NN, Desai NS. Diffuse cutaneous allergic reaction to Dermabond. Prehosp Disaster Med. 2014 Oct;29(5):546-8. doi: 10.1017/S1049023X14001010. Epub 2014 Sep 16. PubMed PMID: 25225744.
6: McDonald BS, Buckley DA. Severe dermatitis from Dermabond ® surgical glue. Br J Dermatol. 2014 Mar;170(3):739-41. doi: 10.1111/bjd.12684. PubMed PMID: 24125099.
7: Caton AM, Dauphine C. Allergic contact dermatitis after repeated exposure to dermabond™. Am Surg. 2014 May;80(5):520-2. PubMed PMID: 24887737.
8: Barakat O, Ozaki CF, Wood RP. Topically applied 2-octyl cyanoacrylate (Dermabond) for prevention of postoperative pancreatic fistula after pancreaticoduodenectomy. J Gastrointest Surg. 2012 Aug;16(8):1499-507. doi: 10.1007/s11605-012-1908-4. Epub 2012 May 12. PubMed PMID: 22580842.
9: Durando D, Porubsky C, Winter S, Kalymon J, O'Keefe T, LaFond AA. Allergic contact dermatitis to dermabond (2-octyl cyanoacrylate) after total knee arthroplasty. Dermatitis. 2014 Mar-Apr;25(2):99-100. doi: 10.1097/DER.0000000000000018. PubMed PMID: 24603507.
10: El-Gazzar Y, Smith DC, Kim SJ, Hirsh DM, Blum Y, Cobelli M, Cohen HW. The use of dermabond® as an adjunct to wound closure after total knee arthroplasty: examining immediate post-operative wound drainage. J Arthroplasty. 2013 Apr;28(4):553-6. doi: 10.1016/j.arth.2012.07.038. Epub 2012 Oct 29. PubMed PMID: 23114193.
11: Koonce SL, Eck DL, Shaddix KK, Perdikis G. A prospective randomized controlled trial comparing N-butyl-2 cyanoacrylate (Histoacryl), octyl cyanoacrylate (Dermabond), and subcuticular suture for closure of surgical incisions. Ann Plast Surg. 2015 Jan;74(1):107-10. doi: 10.1097/SAP.0b013e318289856f. PubMed PMID: 24905134.
12: Avetikov D, Loza K, Starchenko I, Loza E, Marushchak M. EXPERIMENTAL-MORPHOLOGICAL SUBSTANTIATION OF EXPEDIENCY TO USE THE SKIN GLUE "DERMABOND" FOR POSTOPERATIVE WOUND CLOSURE. Georgian Med News. 2015 Jul-Aug;(244-245):90-3. PubMed PMID: 26177141.
13: Kazzi MG, Silverberg M. Pediatric tongue laceration repair using 2-octyl cyanoacrylate (dermabond(®)). J Emerg Med. 2013 Dec;45(6):846-8. doi: 10.1016/j.jemermed.2013.05.004. Epub 2013 Jul 1. PubMed PMID: 23827167.
14: Lefèvre S, Valois A, Truchetet F. Allergic contact dermatitis caused by Dermabond(®). Contact Dermatitis. 2016 Oct;75(4):240-1. doi: 10.1111/cod.12597. PubMed PMID: 27620119.
15: Yeilding RH, O'Day DM, Li C, Alexander PT, Mawn LA. Periorbital infections after Dermabond closure of traumatic lacerations in three children. J AAPOS. 2012 Apr;16(2):168-72. doi: 10.1016/j.jaapos.2011.11.014. PubMed PMID: 22525174.
16: Parvizi D, Friedl H, Schintler MV, Rappl T, Laback C, Wiedner M, Vasiljeva A, Kamolz LP, Spendel S. Use of 2-octyl cyanoacrylate together with a self-adhering mesh (Dermabond™ Prineo™) for skin closure following abdominoplasty: an open, prospective, controlled, randomized, clinical study. Aesthetic Plast Surg. 2013 Jun;37(3):529-37. doi: 10.1007/s00266-013-0123-3. Epub 2013 Apr 24. PubMed PMID: 23613192.
17: Krishnamoorthy B, Najam O, Khan UA, Waterworth P, Fildes JE, Yonan N. Randomized prospective study comparing conventional subcuticular skin closure with Dermabond skin glue after saphenous vein harvesting. Ann Thorac Surg. 2009 Nov;88(5):1445-9. doi: 10.1016/j.athoracsur.2009.06.047. PubMed PMID: 19853089.
18: Davis MD, Stuart MJ. Severe Allergic Contact Dermatitis to Dermabond Prineo, a Topical Skin Adhesive of 2-Octyl Cyanoacrylate Increasingly Used in Surgeries to Close Wounds. Dermatitis. 2016 Mar-Apr;27(2):75-6. doi: 10.1097/DER.0000000000000163. PubMed PMID: 26983096.
19: Kapoor KG, Gonzales JA, Gibran SK. Dermabond as a hemostatic agent in chalazion excision in a hemophiliac. Ophthalmic Plast Reconstr Surg. 2011 Jan-Feb;27(1):65-6. doi: 10.1097/IOP.0b013e3181f29d65. PubMed PMID: 20966799.
20: Gurnaney H, Kraemer FW, Ganesh A. Dermabond decreases pericatheter local anesthetic leakage after continuous perineural infusions. Anesth Analg. 2011 Jul;113(1):206. doi: 10.1213/ANE.0b013e31821d38fb. PubMed PMID: 21700699.

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